molecular formula C8H4Br2FIO B12850669 4-Bromo-3-fluoro-2-iodophenacyl bromide

4-Bromo-3-fluoro-2-iodophenacyl bromide

Cat. No.: B12850669
M. Wt: 421.83 g/mol
InChI Key: AQANLHBNNGATBW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodophenacyl bromide: is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodophenacyl bromide typically involves multiple steps, including halogenation and substitution reactions. The general synthetic route may include:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenacyl bromide structure.

    Substitution Reactions: Replacement of hydrogen atoms with halogen atoms under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-iodophenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.

    Coupling Reactions: Formation of new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.

Scientific Research Applications

Chemistry: 4-Bromo-3-fluoro-2-iodophenacyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound may be used to study the effects of halogenated phenacyl bromides on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacyl bromide involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoroacetophenone
  • 4-Bromo-3-fluoro-2-iodobenzene
  • 4-Bromo-3-fluoro-2-iodoaniline

Comparison: 4-Bromo-3-fluoro-2-iodophenacyl bromide is unique due to the presence of bromine, fluorine, and iodine atoms on the phenacyl bromide structure This combination of halogens imparts distinct reactivity and properties compared to similar compounds

Properties

Molecular Formula

C8H4Br2FIO

Molecular Weight

421.83 g/mol

IUPAC Name

2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2

InChI Key

AQANLHBNNGATBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)I)F)Br

Origin of Product

United States

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